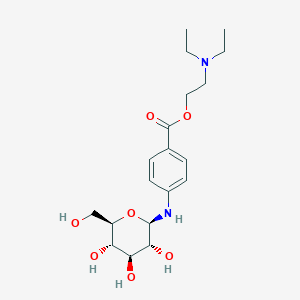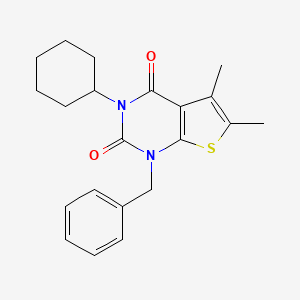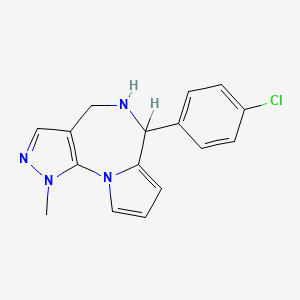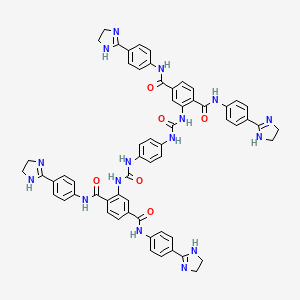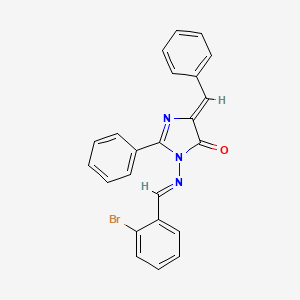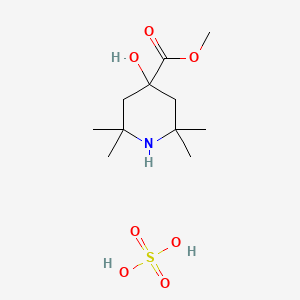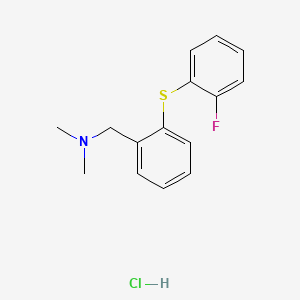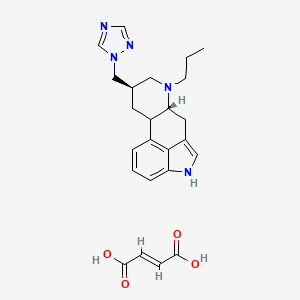
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate is a complex organic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological disorders
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate typically involves multiple steps, starting from basic ergoline structures. The process includes:
Formation of the Ergoline Core: This step involves the cyclization of appropriate precursors to form the ergoline skeleton.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions.
Attachment of the Triazole Ring:
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve high purity levels.
化学反応の分析
Types of Reactions
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ergoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Leads to the formation of ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
科学的研究の応用
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to therapeutic effects, such as the alleviation of migraine symptoms or the improvement of motor function in Parkinson’s disease.
類似化合物との比較
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: Known for its use in treating hyperprolactinemia and Parkinson’s disease.
Uniqueness
(5R,8R,10R)-6-Propyl-8-(1,2,4-triazol-1-ylmethyl)ergoline maleate is unique due to its triazole ring, which imparts distinct chemical properties and potential therapeutic benefits. This structural feature differentiates it from other ergoline derivatives, potentially offering improved efficacy and reduced side effects in its applications.
特性
CAS番号 |
160730-62-1 |
|---|---|
分子式 |
C24H29N5O4 |
分子量 |
451.5 g/mol |
IUPAC名 |
(6aR,9R)-7-propyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N5.C4H4O4/c1-2-6-24-10-14(11-25-13-21-12-23-25)7-17-16-4-3-5-18-20(16)15(9-22-18)8-19(17)24;5-3(6)1-2-4(7)8/h3-5,9,12-14,17,19,22H,2,6-8,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,17?,19-;/m1./s1 |
InChIキー |
NIIFCJKXEFHJSQ-VOJJDNHOSA-N |
異性体SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=NC=N5.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


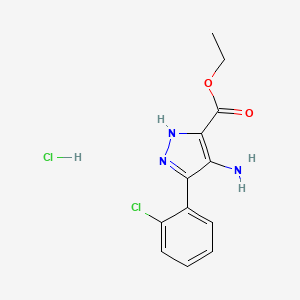
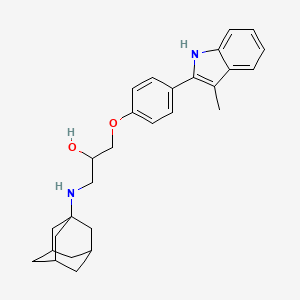
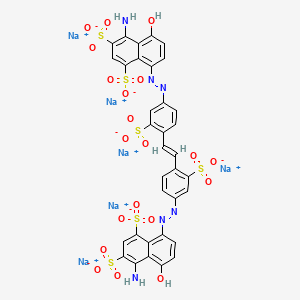
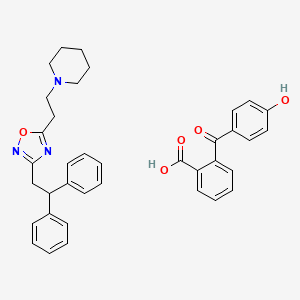
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
